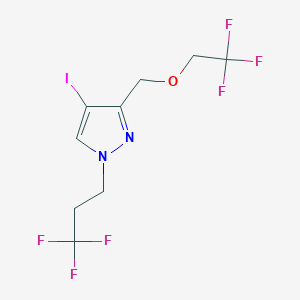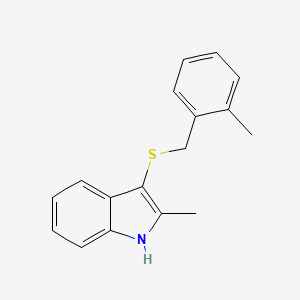
2-methyl-3-((2-methylbenzyl)thio)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “2-methyl-3-((2-methylbenzyl)thio)-1H-indole” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule has a sulfur-containing thioether group attached to a benzyl group, which is further substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to exhibit the aromaticity of the indole ring system, with the additional steric and electronic effects imparted by the thioether and methyl groups .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The presence of the thioether group may influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the presence of the sulfur atom in the thioether group could potentially increase the molecule’s polarity compared to a simple indole .Scientific Research Applications
2-methyl-3-((2-methylbenzyl)thio)-1H-indole has been extensively used in scientific research for its unique properties. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. Some of the most common applications of this compound include:
1. Anticancer Properties: this compound has been found to have potent anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Antimicrobial Properties: This compound has also been found to have antimicrobial properties. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory Properties: this compound has been found to have anti-inflammatory properties. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-methyl-3-((2-methylbenzyl)thio)-1H-indole is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as topoisomerase and protein kinase C, which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to affect various cellular processes, including cell proliferation, apoptosis, and inflammation. It has also been shown to modulate the activity of various enzymes and signaling pathways in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-3-((2-methylbenzyl)thio)-1H-indole in lab experiments is its unique properties. This compound has been found to have potent anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires a high level of expertise.
Future Directions
There are many future directions for the use of 2-methyl-3-((2-methylbenzyl)thio)-1H-indole in scientific research. Some of the most promising areas of research include:
1. Drug Development: This compound has been found to have potent anticancer, antimicrobial, and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
2. Mechanistic Studies: Further mechanistic studies are needed to fully understand the mode of action of this compound.
3. Toxicity Studies: The potential toxicity of this compound needs to be investigated to ensure its safety for use in humans.
4. Clinical Trials: Clinical trials are needed to evaluate the efficacy and safety of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been found to have a wide range of applications in the field of biochemistry and pharmacology. Further research is needed to fully understand the potential of this compound for drug development and other applications.
Synthesis Methods
The synthesis of 2-methyl-3-((2-methylbenzyl)thio)-1H-indole is a complex process that requires a high level of expertise. The most common method used for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Safety and Hazards
properties
IUPAC Name |
2-methyl-3-[(2-methylphenyl)methylsulfanyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NS/c1-12-7-3-4-8-14(12)11-19-17-13(2)18-16-10-6-5-9-15(16)17/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARHXOPSLSOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2914615.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
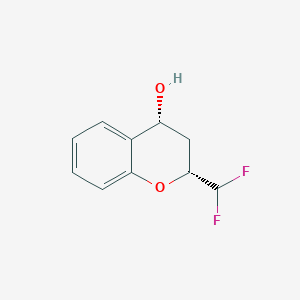

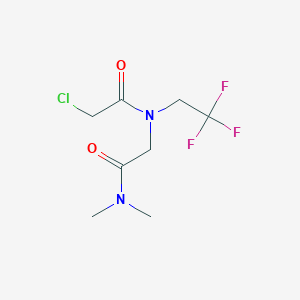
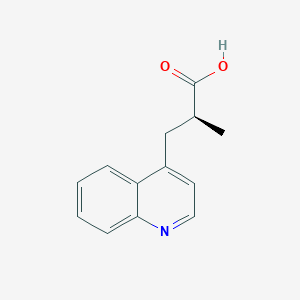

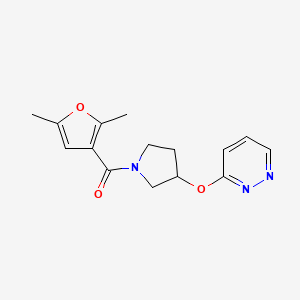
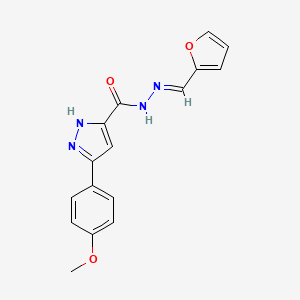

![2-((4-ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2914632.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914633.png)
